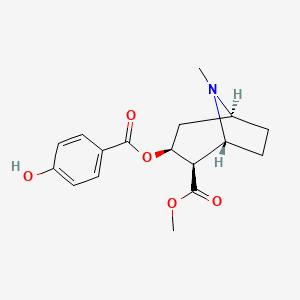

p-hydroxycocaine

Description

Structure

3D Structure

Properties

CAS No. |

89339-16-2 |

|---|---|

Molecular Formula |

C17H21NO5 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |

InChI Key |

RDFDJKYDYAUNDB-PMOUVXMZSA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |

Pictograms |

Irritant |

Synonyms |

4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |

Origin of Product |

United States |

Foundational & Exploratory

discovery of p-hydroxycocaine as a cocaine metabolite

An In-depth Technical Guide on the Discovery and Analysis of p-Hydroxycocaine

Introduction

The analysis of cocaine and its metabolites is a cornerstone of forensic toxicology and clinical chemistry. While benzoylecgonine and ecgonine methyl ester are the most abundant metabolites, the detection of minor metabolites has become critical for distinguishing between active consumption and passive environmental exposure. This guide focuses on this compound (para-hydroxycocaine), a minor but significant metabolite whose presence provides strong evidence of cocaine ingestion. This document details the discovery, metabolic pathway, and analytical methodologies for the identification and quantification of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Metabolic Pathway

The identification of this compound as a direct metabolite of cocaine was a significant advancement in understanding cocaine's metabolic fate. Early research established that cocaine undergoes extensive biotransformation in the body.

Initial Identification

One of the foundational studies demonstrated that hepatic microsomes from various animal species, including mice, rats, and guinea pigs, could catalyze the oxidation of cocaine to form both m-hydroxycocaine and this compound[1]. This established the liver as a primary site for this specific metabolic conversion. It was noted that the total amount of these hydroxylated metabolites was less than 12% of norcocaine, another key metabolite[1]. Despite being a minor product, this compound was found to be pharmacologically active, exhibiting effects on locomotor activity comparable to or greater than cocaine itself[1].

The Metabolic Pathway: Aromatic Hydroxylation

Cocaine's metabolism primarily occurs through two main pathways: hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), and N-demethylation to norcocaine[2][3]. A third, minor pathway involves the aromatic hydroxylation of the benzoyl group to yield hydroxycocaine isomers[2][3].

The conversion of cocaine to this compound is mediated by the cytochrome P450 (CYP) enzyme system in the liver, with the CYP3A4 enzyme playing a specific and crucial role[4]. This enzymatic reaction introduces a hydroxyl (-OH) group at the para position of cocaine's benzoyl ring. Because this hydroxylation occurs within the body, the detection of this compound in biological samples like hair is a definitive marker of ingestion, ruling out false positives from external contamination[4][5].

References

- 1. Formation of this compound from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. No Excuses: Why Hydroxycocaine Rules Out Passive Cocaine Exposure | AttoLife [attolife.co.uk]

- 5. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacological Effects of p-Hydroxycocaine in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxycocaine, a metabolite of cocaine, has been identified as a pharmacologically active compound. This technical guide synthesizes the available scientific literature on the pharmacological effects of this compound in murine models. The primary documented effect is a significant increase in locomotor activity, with a potency comparable to or greater than that of cocaine. However, a comprehensive quantitative understanding of its pharmacological profile remains elusive. Key data, including a detailed dose-response relationship for its stimulant effects, its rewarding or aversive properties, and its binding affinities for key monoamine transporters, are not well-established in publicly accessible literature. This guide presents the existing data, details relevant experimental protocols for its further investigation, and utilizes visualizations to depict its presumed mechanism of action and associated experimental workflows. The significant gaps in the current knowledge base are highlighted, underscoring the need for further research to fully characterize the contribution of this metabolite to the overall pharmacology of cocaine.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals limited quantitative data on the pharmacological effects of this compound in mice. The available information is summarized below.

Table 1: In Vivo Behavioral Effects of this compound in Mice

| Behavioral Assay | Mouse Strain | Dose and Route of Administration | Observed Effect | Quantitative Data |

| Locomotor Activity | Not Specified | 20 mg/kg (intraperitoneal) | Significant increase in total distance traveled and rearing movements. | The effect was reported to be more active than or comparable to that of cocaine; however, specific numerical data (e.g., percentage increase over baseline, total distance in cm) were not provided in the primary source.[1] |

| Conditioned Place Preference | Not Applicable | Not Applicable | Rewarding or aversive properties | Data Not Available |

Table 2: In Vitro and Neurochemical Data for this compound

| Assay | Target | Tissue Source | Parameter | Value |

| Transporter Binding Affinity | Dopamine Transporter (DAT) | Mouse Brain | Ki or IC50 | Data Not Available |

| Transporter Binding Affinity | Serotonin Transporter (SERT) | Mouse Brain | Ki or IC50 | Data Not Available |

| Transporter Binding Affinity | Norepinephrine Transporter (NET) | Mouse Brain | Ki or IC50 | Data Not Available |

| In Vivo Microdialysis | Nucleus Accumbens / Striatum | Mouse | Extracellular Dopamine Levels | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the pharmacological effects of this compound. These protocols are based on established procedures for studying psychostimulants like cocaine in mice.

Locomotor Activity Assay

This experiment quantifies the stimulant or depressant effects of a compound on spontaneous movement.

-

Animals: Male mice (e.g., C57BL/6J strain), 8-12 weeks of age, are typically used. Animals should be single-housed for at least one week prior to testing to prevent social hierarchy effects on activity. They should be maintained on a 12-hour light-dark cycle with ad libitum access to food and water.

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material to reduce anxiety. The arena is equipped with a grid of infrared beams to automatically track horizontal and vertical movements. The entire setup is placed in a sound-attenuating chamber with controlled lighting and ventilation.

-

Procedure:

-

Habituation: On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 60 minutes.

-

Each mouse is then placed in the center of the open-field arena, and its locomotor activity is recorded for a 30-minute habituation period.

-

Drug Administration: After habituation, mice are briefly removed from the arena and administered either the vehicle control (e.g., sterile saline) or this compound via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

-

Data Recording: Immediately following injection, the mice are returned to the open-field arena, and their locomotor activity is recorded for 60-90 minutes.

-

-

Data Analysis: The primary endpoints are total distance traveled (cm), horizontal activity (number of beam breaks), and vertical activity (rearing counts). Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. Statistical analysis is performed using a two-way repeated-measures ANOVA, with treatment and time as factors.

Conditioned Place Preference (CPP)

This assay assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

-

Apparatus: A three-chamber apparatus is commonly used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns, floor textures) and a smaller, neutral central chamber.

-

Procedure:

-

Pre-Conditioning (Baseline): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each of the larger chambers is recorded to establish any baseline preference.

-

Conditioning: This phase typically occurs over 4-8 days. On alternating days, mice receive an injection of this compound and are immediately confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across the experimental group.

-

Post-Conditioning (Test): On the day after the final conditioning session, mice are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.

-

-

Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time indicates a rewarding effect (conditioned place preference), while a significant decrease suggests an aversive effect (conditioned place aversion). Statistical significance is determined using a paired t-test or ANOVA.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a compound for the dopamine transporter.

-

Tissue Preparation:

-

Striatal tissue from mice is rapidly dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific concentration of a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428) and a range of concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known DAT inhibitor (e.g., GBR-12909).

-

The incubation is carried out for a specified time and at a specific temperature to allow the binding to reach equilibrium.

-

-

Termination and Measurement:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound and the workflows for the key behavioral experiments.

Caption: Presumed mechanism of action of this compound.

Caption: Experimental workflow for locomotor activity assay.

Caption: Experimental workflow for conditioned place preference.

References

p-Hydroxycocaine: A Minor but Active Metabolite of Cocaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the major products of cocaine hydrolysis, a smaller fraction is metabolized through oxidative pathways. This guide focuses on p-hydroxycocaine, a minor yet pharmacologically active metabolite formed through the hydroxylation of the cocaine molecule. Understanding the formation, detection, and biological activity of this compound is crucial for a comprehensive toxicological profile of cocaine and for the development of targeted therapeutic interventions.

Metabolic Pathway of Cocaine to this compound

Cocaine is metabolized in the liver by a series of enzymatic reactions. The formation of this compound is a result of aromatic hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in hepatic microsomes.[1][2] This oxidative pathway represents a minor route of cocaine metabolism compared to the primary hydrolytic pathways.[3] Studies in animal models have shown that hepatic microsomes from mice, rats, and guinea pigs can catalyze the oxidation of cocaine to both m- and p-hydroxycocaines.[4] The total amount of these hydroxycocaines is reported to be less than 12% of norcocaine, another microsomal metabolite.[4]

The metabolic conversion of cocaine to this compound can be visualized as follows:

References

- 1. This compound | 89339-16-2 | Benchchem [benchchem.com]

- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Formation of this compound from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of p-Hydroxycocaine in Erythroxylum Species: A Technical Review of the Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of para-hydroxycocaine (p-hydroxycocaine) within species of the Erythroxylum genus, the primary source of cocaine. A thorough review of existing phytochemical literature reveals that while the Erythroxylum genus is rich in a variety of tropane alkaloids, there is currently no scientific evidence to support the natural occurrence of this compound as a secondary metabolite in these plants . This compound, along with its ortho- and meta- isomers, is well-documented as a minor metabolite of cocaine in humans. This guide will clarify this distinction, present the current understanding of the alkaloid profile of Erythroxylum species, and detail the methodologies used in the analysis of these compounds.

Introduction: The Alkaloids of Erythroxylum

The genus Erythroxylum comprises approximately 230 species, with Erythroxylum coca and Erythroxylum novogranatense being the most recognized for their significant concentrations of the psychoactive tropane alkaloid, cocaine. For centuries, the leaves of these plants have been utilized for their stimulant and medicinal properties in their native South American regions. Extensive phytochemical investigations of the Erythroxylum genus have led to the identification of a diverse array of secondary metabolites, primarily tropane alkaloids. Besides cocaine, other notable alkaloids include cinnamoylcocaine, truxillines, and methylecgonine.

It is crucial to differentiate between the alkaloids naturally synthesized by the plant (phytochemicals) and the metabolites formed after human consumption. This guide will focus on the former, while also briefly touching upon the metabolic fate of cocaine to provide context for the presence of hydroxylated derivatives in biological samples.

The Status of this compound: A Metabolite, Not a Natural Product

Current scientific literature does not report the isolation or detection of this compound from any Erythroxylum species. Comprehensive reviews and phytochemical databases of the genus do not list this compound as a constituent.

Instead, this compound is recognized as a product of cocaine metabolism in the human body. After ingestion, cocaine is extensively metabolized by carboxylesterases and cytochrome P450 (CYP450) enzymes in the liver. Aromatic hydroxylation of the benzoyl group of the cocaine molecule by CYP450 enzymes results in the formation of ortho-, meta-, and para-hydroxycocaine. These hydroxylated metabolites are minor compared to the primary metabolites, benzoylecgonine and ecgonine methyl ester, but their presence in biological samples, such as hair, is considered a definitive indicator of cocaine consumption.

Quantitative Data on Major Alkaloids in Erythroxylum Species

While data on this compound's natural occurrence is absent, extensive quantitative analysis has been performed on the major alkaloids in various Erythroxylum species. The following table summarizes the concentration ranges of cocaine and other significant alkaloids in the leaves of the two primary cultivated species.

| Species & Variety | Cocaine (% dry weight) | Other Major Alkaloids | Reference(s) |

| Erythroxylum coca var. coca | 0.23 - 0.96 | Cinnamoylcocaine, α-/β-Truxilline | |

| Erythroxylum coca var. ipadu | 0.11 - 0.41 | Cinnamoylcocaine, α-/β-Truxilline | |

| Erythroxylum novogranatense var. novogranatense | 0.55 - 0.93 | Cinnamoylcocaine, 1-Hydroxytropacocaine | |

| Erythroxylum novogranatense var. truxillense | 0.42 - 1.02 | Cinnamoylcocaine, 1-Hydroxytropacocaine |

Experimental Protocols for Alkaloid Analysis in Erythroxylum

The search for and quantification of alkaloids in Erythroxylum leaves involve standardized extraction and analytical procedures. These protocols would be applicable for any investigation seeking to identify novel or trace alkaloids, including a hypothetical search for this compound.

General Extraction Methodology

A generalized protocol for the extraction of tropane alkaloids from Erythroxylum leaves for analytical purposes is as follows:

-

Sample Preparation : Dried and finely powdered leaf material is used to maximize the surface area for solvent extraction.

-

Alkalinization : The powdered leaf material is moistened with an alkaline solution, such as sodium carbonate or ammonium hydroxide, to convert the alkaloid salts present in the plant tissue into their free base form.

-

Solvent Extraction : The alkalinized material is then extracted with a non-polar organic solvent, such as diethyl ether, chloroform, or a hexane/isopropanol mixture. This step selectively dissolves the free base alkaloids.

-

Acidic Partitioning : The organic solvent containing the alkaloids is then partitioned against an aqueous acidic solution (e.g., dilute sulfuric or hydrochloric acid). This converts the free base alkaloids back into their salt form, which are soluble in the aqueous phase, effectively separating them from non-alkaloidal compounds remaining in the organic phase.

-

Purification and Concentration : The aqueous layer is then made alkaline again to precipitate the alkaloids, which can be collected by filtration or re-extracted into a fresh organic solvent. The solvent is then evaporated to yield a concentrated alkaloid extract.

Analytical Techniques

The resulting extract is then analyzed using chromatographic and spectrometric methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used technique for the separation and identification of tropane alkaloids. The compounds are separated based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information for identification.

-

High-Performance Liquid Chromatography (HPLC) : Often coupled with UV or mass spectrometric detection (LC-MS), HPLC is another powerful tool for separating and quantifying alkaloids in complex mixtures.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams represent the general experimental workflow for alkaloid analysis and the established biosynthetic pathway of cocaine.

Caption: Generalized workflow for the extraction and analysis of alkaloids from Erythroxylum leaves.

Caption: Simplified biosynthetic pathway of cocaine in Erythroxylum species.

Conclusion

The Enzymatic Forging of p-Hydroxycocaine: A Technical Guide to Cytochrome P450-Mediated Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. While the primary metabolic pathways involving hydrolysis are well-characterized, the oxidative metabolism mediated by cytochrome P450 (CYP) enzymes plays a crucial role in producing pharmacologically active and potentially toxic compounds. This technical guide provides an in-depth exploration of the formation of p-hydroxycocaine, a minor but significant metabolite, catalyzed by cytochrome P450 enzymes. We will delve into the key enzymes involved, summarize the available kinetic data, present detailed experimental protocols for studying this metabolic pathway, and visualize the core processes through signaling and workflow diagrams.

Cytochrome P450 Isozymes in this compound Formation

The initial step in the oxidative metabolism of cocaine involves N-demethylation to norcocaine, a reaction primarily catalyzed by CYP3A4 in human liver microsomes.[1][2] While direct p-hydroxylation of cocaine is a recognized metabolic route, the specific human CYP isozymes responsible and their kinetic parameters are not as extensively documented as the N-demethylation pathway. However, studies using hepatic microsomes from various animal species have demonstrated the formation of this compound, indicating the involvement of CYP enzymes.[1] Further research points to the CYP3A family as the principal enzymes responsible for the N-demethylation of cocaine in both human and mouse liver microsomes.[2]

Quantitative Data on Cocaine Metabolism

Precise kinetic parameters for the direct p-hydroxylation of cocaine by specific human CYP isozymes remain an area of active investigation. However, data from related metabolic pathways, such as norcocaine N-hydroxylation, can provide valuable insights into the kinetics of CYP-mediated cocaine metabolism.

| Species | Enzyme Source | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | ~3x higher than mouse | ~10x lower than mouse | [3] |

| Mouse (female) | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | Not specified | 34 ± 10 | [3] |

| Mouse (male) | Liver Microsomes | Norcocaine | N-hydroxynorcocaine | Not specified | 16 ± 4 | [3] |

Note: The table above presents kinetic data for norcocaine N-hydroxylation, a subsequent metabolic step for a product of cocaine N-demethylation. Direct kinetic data for cocaine p-hydroxylation is currently limited in the literature.

Experimental Protocols

In Vitro Metabolism of Cocaine using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the formation of this compound from cocaine in vitro.

1. Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Cocaine hydrochloride

-

This compound analytical standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of cocaine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.2-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the cocaine substrate (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-warmed HLM suspension.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

1. Sample Preparation:

-

The supernatant from the incubation mixture can be directly injected or further diluted if necessary.

-

Prepare a calibration curve using the this compound analytical standard in the same matrix as the samples (e.g., terminated incubation buffer).

2. LC-MS/MS Conditions (Illustrative):

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations

Metabolic Pathway of Cocaine to this compound

Caption: Metabolic conversion of cocaine to this compound and norcocaine by cytochrome P450 enzymes.

Experimental Workflow for In Vitro Cocaine Metabolism Study

Caption: Step-by-step workflow for an in vitro cocaine metabolism experiment using human liver microsomes.

Conclusion

The formation of this compound represents a secondary but important pathway in cocaine metabolism, mediated by cytochrome P450 enzymes. While CYP3A4 is established as a key player in the initial N-demethylation of cocaine, further research is required to definitively identify the specific isozymes responsible for direct p-hydroxylation and to fully characterize their kinetic parameters in human systems. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this metabolic pathway, contributing to a more comprehensive understanding of cocaine's biotransformation and its toxicological implications. This knowledge is vital for the development of novel therapeutic strategies for cocaine abuse and for accurately interpreting toxicological findings.

References

Structural Elucidation of Synthetic p-Hydroxycocaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of synthetic para-hydroxycocaine (p-hydroxycocaine), a metabolite of cocaine. The document details the synthetic pathway, analytical methodologies for characterization, and the expected spectroscopic and crystallographic data. This guide is intended for an audience with a strong background in analytical chemistry and organic synthesis.

Synthesis of this compound

The synthesis of this compound as a reference standard is crucial for analytical and forensic applications. A common and effective method involves the selective hydrolysis of a protected precursor, 4'-acetoxycocaine. This approach offers good regioselectivity and yields.

Synthetic Pathway

The logical workflow for the synthesis of this compound from cocaine involves a two-step process: acetylation of the phenyl ring followed by selective deacetylation.

Caption: Synthetic pathway for this compound from cocaine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the reported synthesis via hydrolysis of 4'-acetoxycocaine.

Step 1: Acetylation of Cocaine to 4'-Acetoxycocaine

-

Dissolve cocaine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an excess of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-acetoxycocaine.

-

Purify the crude product by silica gel column chromatography.

Step 2: Selective Hydrolysis of 4'-Acetoxycocaine to this compound

-

Dissolve the purified 4'-acetoxycocaine in methanol that has been saturated with dry hydrogen chloride (HCl) gas.

-

Stir the solution at room temperature for 24-48 hours. The reaction involves the selective hydrolysis or transesterification of the acetoxy group.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude this compound using silica gel column chromatography to obtain the final product.

Analytical Characterization

The structural elucidation of the synthesized this compound is performed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of the synthesized compound.

Caption: Workflow for the structural elucidation of synthetic this compound.

Data Presentation

The following tables summarize the expected quantitative data from the analytical characterization of synthetic this compound.

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of this compound, typically after derivatization (e.g., with a trimethylsilyl (TMS) agent) to increase volatility.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Evaporate a solution of the synthesized this compound to dryness under a stream of nitrogen. Add a TMS derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.

-

Injection: Splitless injection of 1 µL.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Table 1: Expected Mass Spectral Data for TMS-derivatized this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Relative Abundance |

| 391 | [M]+ (Molecular Ion) | Low |

| 376 | [M-CH3]+ | Moderate |

| 302 | [M-COOCH3-CH3]+ | Moderate |

| 193 | [p-TMS-O-C6H4CO]+ | High (characteristic for p-isomer) |

| 182 | [Cocaine tropane ring fragment] | High |

| 82 | [Tropane fragment C5H8N]+ | High (base peak) |

NMR Spectroscopy Data

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard 1D 1H and 13C spectra. 2D correlation experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.

Table 2: Expected 1H NMR Chemical Shifts for this compound (in CDCl3)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | ~3.0-3.2 | m |

| H-3 | ~5.2-5.4 | m |

| H-4 | ~2.0-2.3 | m |

| H-1, H-5 | ~3.3-3.6 | m |

| N-CH3 | ~2.5 | s |

| O-CH3 | ~3.7 | s |

| Aromatic H (ortho to OH) | ~6.8-7.0 | d |

| Aromatic H (ortho to C=O) | ~7.9-8.1 | d |

| OH | Variable (broad s) | br s |

Table 3: Expected 13C NMR Chemical Shifts for this compound (in CDCl3)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~65 |

| C-2 | ~50 |

| C-3 | ~67 |

| C-4 | ~35 |

| C-5 | ~62 |

| C-6 | ~25 |

| C-7 | ~25 |

| N-CH3 | ~41 |

| O-CH3 | ~52 |

| C=O (ester) | ~170 |

| C=O (benzoyl) | ~166 |

| Aromatic C-1' (ipso to C=O) | ~122 |

| Aromatic C-2', C-6' (ortho to C=O) | ~132 |

| Aromatic C-3', C-5' (ortho to OH) | ~115 |

| Aromatic C-4' (ipso to OH) | ~160 |

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, the data for free base cocaine serves as an excellent reference.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F2.

Table 4: Representative Crystallographic Data (based on free base cocaine)

| Parameter | Expected Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | ~10.1 |

| b (Å) | ~9.9 |

| c (Å) | ~8.4 |

| β (°) | ~107 |

| Volume (Å3) | ~810 |

| Z | 2 |

| Calculated Density (g/cm3) | ~1.3 |

Note: The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, which could influence the crystal packing and unit cell parameters compared to cocaine.

Conclusion

The structural elucidation of synthetic this compound relies on a combination of a well-defined synthetic route and a suite of modern analytical techniques. This guide provides the essential methodologies and expected data for researchers and scientists working on the synthesis and characterization of cocaine analogs. The provided protocols and data tables serve as a valuable resource for drug development professionals and forensic chemists. It is important to note that while much of the data presented is based on closely related compounds due to the limited availability of public information on this compound itself, it provides a strong and scientifically sound foundation for its structural characterization.

References

A Technical Guide to Richard Willstätter's First Total Synthesis of the Cocaine Molecule (1901)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of Richard Willstätter's pioneering first total synthesis of cocaine, a landmark achievement in the field of organic chemistry. The synthesis, reported in 1901, was a monumental undertaking that confirmed the structure of cocaine and showcased the power of synthetic chemistry at the dawn of the 20th century.[1] While later syntheses, notably Robinson's elegant one-pot synthesis of the key intermediate tropinone in 1917, would prove far more efficient, Willstätter's original route remains a classic example of multi-step total synthesis.[2][3]

I. Overall Synthetic Strategy

Willstätter's approach to the total synthesis of (±)-cocaine can be logically divided into two major phases:

-

Construction of the Tropane Skeleton: The initial and most challenging phase involved the construction of the characteristic bicyclic tropane ring system. Willstätter's lengthy route began with the seven-membered ring of cycloheptanone and, through a series of transformations including brominations, eliminations, and a key transannular cyclization, yielded the pivotal intermediate, tropinone.[3][4] This part of the synthesis involved 15 steps and had an overall yield of only 0.75%.[2]

-

Elaboration of Tropinone to (±)-Cocaine: With the tropane core secured, the second phase focused on the functionalization of tropinone to introduce the requisite stereochemistry and ester groups of the final cocaine molecule. This was achieved through a four-step sequence involving carboxylation, reduction of the ketone, methyl esterification, and finally, benzoylation to yield racemic cocaine.[4]

The complete linear synthesis from cycloheptanone took 23-25 steps.[4][5]

II. Synthetic Pathway and Workflow

The following diagrams illustrate the logical flow and the detailed chemical transformations in Willstätter's synthesis.

Figure 1: High-level logical workflow of Willstätter's cocaine synthesis.

Figure 2: Detailed synthetic pathway from the key intermediate Tropinone to (±)-Cocaine.

III. Quantitative Data Summary

The following table summarizes the key transformations from tropinone to (±)-cocaine, including reagents and reported yields where available. The initial 15 steps from cycloheptanone to tropinone were arduous and resulted in a very low overall yield.

| Step | Transformation | Reagents | Yield (%) |

| 1 | Tropinone → 2-Carboxytropinone | Sodium metal, Carbon dioxide (CO₂) | 82%[5] |

| 2 | 2-Carboxytropinone → (±)-Ecgonine | Sodium amalgam (Na(Hg)), HCl, H₂O | 10-12%[5] |

| 3 | (±)-Ecgonine → (±)-Ecgonine Methyl Ester | Methanol (MeOH), HCl | Not Specified |

| 4 | (±)-Ecgonine Methyl Ester → (±)-Cocaine | Benzoic anhydride (Bz₂O) | Not Specified |

IV. Experimental Protocols for Key Transformations

The protocols described below are based on the reagents and transformations reported by Willstätter and subsequent analyses of his work.[4][5]

1. Synthesis of 2-Carboxytropinone (Step 1)

-

Objective: To introduce a carboxyl group at the C2 position of the tropinone ring.

-

Methodology: This reaction is an α-carboxylation of a ketone.

-

Tropinone is dissolved in a suitable inert, anhydrous solvent (e.g., toluene).

-

Sodium metal is added to the solution, likely forming the sodium enolate of tropinone upon heating.

-

The reaction mixture is then exposed to a stream of dry carbon dioxide gas. The enolate acts as a nucleophile, attacking the CO₂ to form the sodium salt of 2-carboxytropinone.

-

The reaction is quenched with a weak acid to neutralize any remaining sodium and then acidified to protonate the carboxylate, yielding 2-carboxytropinone.

-

Purification is achieved through crystallization.

-

2. Reduction to (±)-Ecgonine (Step 2)

-

Objective: To stereoselectively reduce the ketone of 2-carboxytropinone to a hydroxyl group, yielding ecgonine.

-

Methodology: This is a dissolving metal reduction.

-

2-Carboxytropinone is dissolved in an acidic aqueous solution (HCl).

-

Sodium amalgam (a source of single electrons) is added portion-wise to the cooled solution.

-

The reduction proceeds to form (±)-ecgonine. This step is known for its low yield, as over-reduction and side reactions are common. The stereochemistry of the resulting alcohol is crucial for the final product.

-

Following the reaction, the mercury is carefully separated, and the aqueous solution is neutralized to precipitate the ecgonine product.

-

3. Fischer Esterification to (±)-Ecgonine Methyl Ester (Step 3)

-

Objective: To convert the carboxylic acid of ecgonine into a methyl ester.

-

Methodology: This is a classic acid-catalyzed esterification.

-

(±)-Ecgonine is suspended or dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the (±)-ecgonine methyl ester.

-

The product is then collected by filtration and purified.

-

4. Benzoylation to (±)-Cocaine (Step 4)

-

Objective: To esterify the secondary alcohol of ecgonine methyl ester with a benzoyl group to complete the synthesis.

-

Methodology:

-

(±)-Ecgonine methyl ester is dissolved in an inert solvent, such as pyridine or benzene.

-

Benzoic anhydride (Bz₂O) or benzoyl chloride is added as the benzoylating agent.

-

The reaction mixture is heated to ensure complete conversion. Pyridine, if used, also serves as a base to neutralize the benzoic acid byproduct.

-

After the reaction is complete, the mixture is worked up by washing with an aqueous acid solution to remove any remaining base, followed by a wash with a bicarbonate solution to remove excess benzoic acid.

-

The organic solvent is evaporated, and the resulting crude (±)-cocaine is purified, typically by crystallization, to yield the final racemic product. Willstätter later performed a chiral resolution using D-tartaric acid to isolate the natural (-)-cocaine enantiomer.[1]

-

References

Methodological & Application

Application Note: Analysis of p-Hydroxycocaine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the analysis of p-hydroxycocaine, a minor but important metabolite of cocaine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, derivatization of this compound is essential for successful GC-MS analysis. This document outlines a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), derivatization to its trimethylsilyl (TMS) ether, and subsequent GC-MS analysis. While specific quantitative validation data for this compound by GC-MS is limited in current literature, this note provides a robust starting methodology based on established procedures for related cocaine metabolites. This guide is intended for researchers, scientists, and professionals in the fields of forensic toxicology, clinical chemistry, and drug development.

Introduction

Cocaine is a potent central nervous system stimulant that is extensively metabolized in the body. While the major metabolites are benzoylecgonine (BE) and ecgonine methyl ester (EME), minor metabolites such as this compound are gaining significance as markers of cocaine use. This compound is formed in the liver through the hydroxylation of the cocaine molecule, a reaction primarily catalyzed by cytochrome P450 enzymes. The detection of this metabolite can provide additional evidence of cocaine ingestion. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of drugs and their metabolites in biological samples. However, the polar nature of this compound, due to its hydroxyl group, makes it non-volatile and thus unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to convert the polar functional group into a less polar and more volatile derivative. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for this purpose.

This application note details a comprehensive method for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological matrices such as urine.

Cocaine Metabolism to this compound

Cocaine undergoes extensive metabolism in the human body, primarily in the liver. One of the metabolic pathways involves the aromatic hydroxylation of the benzoyl group, leading to the formation of hydroxycocaine isomers, including this compound. This reaction is mediated by the cytochrome P450 enzyme system.

Figure 1. Metabolic pathway of cocaine to this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound in urine samples.

Materials and Reagents

-

This compound reference standard

-

Cocaine-d3 (or other suitable internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Hydrochloric acid

-

Phosphate buffer (0.1 M, pH 6.0)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Deionized water

-

Nitrogen gas for evaporation

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the internal standard. Dilute the sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing it sequentially with 2 mL of methanol and 2 mL of deionized water.[1]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).[1]

-

Washing: Wash the cartridge sequentially with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol to remove interfering substances.[1]

-

Drying: Dry the cartridge thoroughly under a full vacuum for at least 5 minutes.

-

Elution: Elute the analytes from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

Derivatization

-

Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Silylation: Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.[1]

-

Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes to ensure complete derivatization.[1]

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Suggested SIM ions for TMS-derivatized this compound:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-TMS | 391 (M+) | 376 (M+-15) | 193 |

| Cocaine-d3 (Internal Std.) | 306 (M+) | 185 | 85 |

Note: The specific ions and temperature program may require optimization based on the instrument and column used.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Figure 2. Complete workflow for this compound analysis.

Quantitative Data

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference Method |

| Cocaine | Urine | 15 | 50 | 50 - 2000 | GC-MS |

| Benzoylecgonine | Urine | - | 0.5 (ng/mg) | 0.5 - 20 (ng/mg) | GC-MS |

| Cocaethylene | Hair | 0.03 (ng/mg) | 0.05 (ng/mg) | 0.05 - 20 (ng/mg) | GC-MS |

| This compound | Hair | 0.02 (ng/10mg) | 0.02 (ng/10mg) | 0.02 - 10 (ng/10mg) | LC-MS/MS |

Note: The data for this compound is from an LC-MS/MS method and is provided for reference.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, which includes solid-phase extraction for sample clean-up and silylation for derivatization, offers a robust framework for the sensitive and selective determination of this important cocaine metabolite in biological samples. While specific quantitative performance data for this compound by GC-MS needs to be established through in-house validation, the provided methodology is based on well-established principles for the analysis of related compounds and is expected to yield reliable and reproducible results. The successful implementation of this method will aid researchers and forensic scientists in obtaining a more complete profile of cocaine metabolism and use.

References

Application Notes and Protocols for the Derivatization of p-Hydroxycocaine for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of p-hydroxycocaine, a metabolite of cocaine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Proper derivatization is a critical step to improve the volatility and thermal stability of this compound, thereby enhancing its chromatographic separation and detection sensitivity.

Introduction

This compound is a minor metabolite of cocaine, and its detection can serve as a biomarker for cocaine use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of drug metabolites. However, due to the presence of polar functional groups (a hydroxyl and a carboxyl group), this compound exhibits poor chromatographic behavior. Derivatization is therefore essential to convert these polar groups into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.

The two primary derivatization techniques employed for this compound and related compounds are silylation and acylation . This document outlines detailed protocols for both methods, along with a comparison of their performance characteristics.

Derivatization Strategies for this compound

The derivatization of this compound targets the active hydrogen atoms on the phenolic hydroxyl and the carboxylic acid groups.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective for derivatizing hydroxyl and carboxyl groups.

Acylation

Acylation introduces an acyl group, typically a perfluoroacyl group, into the molecule. Pentafluoropropionic anhydride (PFPA) is a common acylation reagent used for this purpose. Acylation is particularly effective for derivatizing hydroxyl and amine functionalities.

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

-

This compound standard or extracted sample residue

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Ethyl acetate (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Ensure the sample extract containing this compound is completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.

-

Reconstitution: Reconstitute the dried residue in 30 µL of anhydrous ethyl acetate.

-

Derivatization: Add 50 µL of MSTFA (with 1% TMCS) to the reconstituted sample in the GC vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20 minutes in a heating block or oven.[1]

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.

Protocol 2: Acylation using PFPA

This protocol details the derivatization of this compound using Pentafluoropropionic Anhydride (PFPA).

Materials:

-

This compound standard or extracted sample residue

-

Pentafluoropropionic anhydride (PFPA)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Ethyl acetate (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the absence of water.

-

Derivatization: To the dried residue, add 70 µL of PFPA and 30 µL of HFIP.[2] Vortex the mixture for 10 seconds.[2]

-

Reaction: Cap the vial tightly and heat at 70°C for 10 minutes.[2]

-

Evaporation: After cooling, evaporate the derivatization reagents to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 50 µL of anhydrous ethyl acetate.

-

Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the GC-MS analysis of derivatized cocaine metabolites. While specific data for this compound is limited in the provided search results, the data for the closely related metabolite benzoylecgonine can provide an estimate of the expected performance.

| Derivatization Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Silylation (BSTFA/MTBSTFA) | Benzoylecgonine | Urine/Blood | 25 ng/mL | Not Specified | [1] |

| Acylation (PFPA/HFIP) | Benzoylecgonine | Blood/Urine | 20 ng/mL | Not Specified | |

| Silylation (MSTFA) | Benzoylecgonine | Human Primary Cultured Renal Cells | 0.40 ± 0.04 ng/mL | 1.34 ± 0.14 ng/mL | |

| Acylation (Butylchloroformate) | Benzoylecgonine | Hair | 0.05 ng/mg | 0.05 ng/mg | [3] |

Visualizations

Experimental Workflow for this compound Derivatization

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Logical flow showing the purpose of derivatization in the GC-MS analysis of this compound.

Discussion

Both silylation and acylation are effective methods for the derivatization of this compound for GC-MS analysis.

-

Silylation with MSTFA is a robust and widely used method. The by-products of the reaction are volatile, which minimizes interference in the chromatogram. The reaction conditions are relatively mild.

-

Acylation with PFPA can lead to derivatives with excellent chromatographic properties and high sensitivity, especially in electron capture negative ionization (ECNI) MS. However, the reagents can be corrosive, and an additional evaporation step is required to remove excess reagent before analysis.

The choice of derivatization method may depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended to validate the chosen method for linearity, precision, accuracy, and sensitivity in the specific biological matrix of interest.

References

Application Note: Solid-Phase Extraction of p-Hydroxycocaine from Meconium for Forensic Analysis

Abstract

This application note details a robust and sensitive method for the extraction of p-hydroxycocaine, a secondary metabolite of cocaine, from meconium samples using solid-phase extraction (SPE). Meconium analysis provides a long-term historical record of fetal drug exposure. The presented protocol is designed for researchers, scientists, and drug development professionals in the field of forensic toxicology and neonatal drug testing. The method employs a mixed-mode SPE for effective isolation of the analyte from the complex meconium matrix, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document provides a comprehensive protocol, expected analytical performance, and a visual representation of the experimental workflow.

Introduction

Cocaine is a potent central nervous system stimulant that is a commonly abused illicit drug. In utero exposure to cocaine can have significant adverse effects on fetal development. Meconium, the first stool of a newborn, is a valuable matrix for detecting fetal exposure to drugs as it accumulates substances over the last two trimesters of pregnancy. While cocaine and its primary metabolite, benzoylecgonine, are common targets in meconium analysis, the detection of secondary metabolites like this compound can provide a more comprehensive picture of drug exposure. This application note presents a detailed protocol for the solid-phase extraction of this compound from meconium, a critical step for accurate and reliable quantification.

Experimental Protocol

This protocol is a representative method and should be validated in-house prior to routine use.

1. Materials and Reagents

-

This compound certified reference material

-

This compound-d3 internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Dichloromethane

-

Isopropanol

-

Phosphate buffer (0.1 M, pH 6.0)

-

Mixed-mode solid-phase extraction cartridges (e.g., C8/cation exchange)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

UPLC-MS/MS system

2. Sample Preparation

-

Accurately weigh 0.5 g of meconium into a 15 mL centrifuge tube.

-

Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard solution (this compound-d3).

-

Homogenize the sample using a vortex mixer for 2 minutes.

-

Incubate the sample at 37°C for 20 minutes to ensure complete homogenization.

-

Centrifuge the sample at 3500 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for SPE.

3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.

-

Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove polar interferences.

-

Wash the cartridge with 2 mL of 0.1 M acetic acid.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MS/MS Transitions: Specific precursor and product ion transitions for this compound and its deuterated internal standard must be determined and optimized.

Data Presentation

The following table summarizes representative quantitative data for the analysis of cocaine and its metabolites in meconium from various studies. This data can be used as a benchmark for the expected performance of the this compound extraction method.

| Analyte | Matrix | Method | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |

| Cocaine | Meconium | SPE-GC/MS | >56.3 | 10 | 20 | [1] |

| Benzoylecgonine | Meconium | SPE-GC/MS | >56.3 | 30 | 40 | [1] |

| Cocaethylene | Meconium | SPE-GC/MS | >56.3 | 10 | 20 | [1] |

| Anhydroecgonine methyl ester | Meconium | SPE-GC/MS | >56.3 | 40 | 60 | [1] |

| Cocaine | Meconium | SPE-UPLC/MS/MS | - | 3 | 30 | [2] |

| Benzoylecgonine | Meconium | SPE-UPLC/MS/MS | - | 3 | 30 | [2] |

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Workflow Diagram

Caption: Experimental workflow for this compound extraction from meconium.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the metabolic pathway from cocaine to this compound.

References

Application Note: Comprehensive Analysis of Cocaine and its Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine is a potent central nervous system stimulant and one of the most commonly abused illicit drugs. Monitoring cocaine and its metabolites in biological matrices is crucial for clinical and forensic toxicology, workplace drug testing, and pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of cocaine and its metabolites due to its high sensitivity, specificity, and the ability to provide quantitative data without the need for derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS) methods. This application note provides a detailed protocol for the simultaneous quantification of cocaine and its major metabolites, including benzoylecgonine (BE), ecgonine methyl ester (EME), norcocaine, and cocaethylene, in various biological matrices.

Metabolic Pathway of Cocaine

Cocaine is extensively metabolized in the body through several pathways. The major routes of metabolism include hydrolysis by plasma and liver esterases to form benzoylecgonine (BE) and ecgonine methyl ester (EME). Minor pathways include N-demethylation to the active metabolite norcocaine. When cocaine is consumed concurrently with ethanol, a unique metabolite, cocaethylene, is formed through transesterification in the liver.

Caption: Metabolic pathway of cocaine.

Experimental Workflow

The general workflow for the analysis of cocaine and its metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for cleaning up complex biological samples like blood, urine, and meconium.

Caption: Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of cocaine and its metabolites in whole blood.

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Cocaine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |

| Benzoylecgonine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |

| Ecgonine Methyl Ester | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |

| Norcocaine | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |

| Cocaethylene | ~1.9-3.2 | ~10 - 1000 nM | Within ±15% | < 15% |

| Data synthesized from multiple sources. |

Experimental Protocols

Materials and Reagents

-

Cocaine, benzoylecgonine, ecgonine methyl ester, norcocaine, cocaethylene, and their respective deuterated internal standards (e.g., cocaine-d3, benzoylecgonine-d3).

-

Methanol, acetonitrile, and water (LC-MS grade).

-

Formic acid.

-

Ammonium hydroxide.

-

Phosphate buffer.

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of the biological sample (e.g., whole blood, urine), add the deuterated internal standards.

-

For whole blood, perform protein precipitation by adding an acid (e.g., 4% formic acid) and centrifuge. For urine, mix with a phosphate buffer.

-

Condition the SPE column with methanol, followed by water, and then the phosphate buffer.

-

Load the pre-treated sample onto the conditioned SPE column.

-

Wash the column sequentially with water, dilute acid (e.g., 100 mM HCl), and methanol to remove interferences.

-

Dry the column under vacuum.

-

Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 or similar reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Flow Rate: 0.2 - 0.6 mL/min.

-

Gradient: A suitable gradient to separate all analytes and their isomers (e.g., norcocaine and benzoylecgonine).

-

Column Temperature: 30-40 °C.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Optimized for the specific instrument, typically around 120 °C.

-

Capillary Voltage: Optimized, for example, 3.5 kV.

-

Cone Voltage: Optimized, for example, 35 V.

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the comprehensive analysis of cocaine and its major metabolites in biological samples. The detailed protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted for various research and routine testing applications. The high selectivity and sensitivity of this method make it a powerful tool for forensic toxicology, clinical chemistry, and pharmacokinetic studies.

Application Note: Quantitative Analysis of p-Hydroxycocaine in Hair using Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-hydroxycocaine in human hair samples. The method utilizes atmospheric pressure chemical ionization (APCI) to achieve reliable and efficient ionization of the target analyte. This compound is a minor metabolite of cocaine, and its detection in hair serves as a definitive marker of cocaine ingestion, helping to distinguish from external contamination. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for forensic toxicology and clinical research applications.

Introduction

Cocaine is a widely abused illicit drug, and its detection in biological matrices is crucial for forensic and clinical purposes. Hair analysis offers a wide window of detection, providing a history of drug exposure over months. While cocaine and its major metabolite, benzoylecgonine, are common targets, their presence in hair can sometimes result from environmental contamination. The detection of minor metabolites, such as this compound, which are formed in the body after ingestion, provides stronger evidence of active consumption.

Atmospheric pressure chemical ionization (APCI) is a soft ionization technique that is well-suited for the analysis of small to medium polarity molecules. It is often complementary to electrospray ionization (ESI) and can be less susceptible to matrix effects for certain compounds. This application note outlines a complete workflow for the extraction and quantification of this compound from hair using a validated LC-MS/MS method with APCI.

Experimental Workflow

Figure 1: Overall experimental workflow for the analysis of this compound in hair.

Materials and Methods

Reagents and Materials

-

This compound certified reference material

-

Cocaine-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C8)

Sample Preparation

-

Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contaminants. Dry the hair sample thoroughly.

-

Incubation: Pulverize the washed and dried hair. Incubate overnight in 1 mL of methanol at 45°C.

-

Extraction: Centrifuge the sample and transfer the methanolic supernatant to a new tube.

-

Derivatization (if necessary): While not always required for APCI, derivatization with an agent like butylchloroformate can sometimes improve chromatographic properties.

-

Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

-

Instrument: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

-

Ionization Mode: Positive

-

Corona Discharge Current: 4 µA

-

Vaporizer Temperature: 400°C

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow: 40 units

-

Auxiliary Gas Flow: 10 units

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 320.2 | 198.1 | 25 |

| This compound (Quantifier) | 320.2 | 166.1 | 30 |

| Cocaine-d3 (IS) | 307.2 | 185.1 | 22 |

Results and Discussion

The developed APCI-LC-MS/MS method demonstrated excellent performance for the quantification of this compound in hair. The chromatographic conditions provided good separation of the analyte from potential interferences. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.05 - 20 ng/mg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.02 ng/mg |

| Limit of Quantitation (LOQ) | 0.05 ng/mg |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85 - 110% |

Signaling Pathway Visualization

While there isn't a direct signaling pathway for the analytical method itself, the metabolic pathway of cocaine can be illustrated.

Figure 2: Simplified metabolic pathway of cocaine leading to this compound.

Conclusion

This application note presents a validated APCI-LC-MS/MS method for the determination of this compound in hair. The method is sensitive, specific, and reliable, making it a valuable tool for forensic toxicology laboratories to confirm cocaine use and differentiate it from environmental contamination. The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Note: Simple Liquid-Liquid Extraction for the Determination of p-Hydroxycocaine in Urine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and effective liquid-liquid extraction (LLE) protocol for the quantification of p-hydroxycocaine, a minor but important metabolite of cocaine, in human urine samples. The method is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive methodology, including sample preparation, extraction, and analytical parameters, along with expected performance characteristics based on the analysis of related cocaine metabolites.

Introduction

The analysis of cocaine and its metabolites in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. While benzoylecgonine is the primary metabolite targeted in routine drug screening, the detection of minor metabolites like this compound can provide additional evidence of cocaine ingestion and help differentiate from external contamination.[1] Although solid-phase extraction (SPE) is widely used, liquid-liquid extraction remains a simple, cost-effective, and efficient alternative for sample cleanup and concentration. This protocol describes a robust LLE method for extracting this compound from urine, optimized for recovery and purity prior to GC-MS analysis.

Data Presentation

Table 1: Recovery Data for Cocaine and Metabolites using LLE from Urine

| Analyte | Recovery (%) | Reference |

| Cocaine | 74.49% | [2] |

| Cocaine | 92.9% | [3] |

| Cocaine | 120% | |

| Benzoylecgonine | 110% |

Table 2: Validation Parameters for Cocaine Analysis in Urine using LLE-GC-MS

| Parameter | Value | Reference |

| Linearity Range | 20 - 2000 ng/mL | [2] |

| Linearity Range | 50 - 2000 ng/mL | [3] |

| Limit of Detection (LOD) | 5 ng/mL | [2] |

| Limit of Detection (LOD) | 15 ng/mL | [3] |

| Limit of Quantification (LOQ) | 20 ng/mL | [2] |

| Limit of Quantification (LOQ) | 50 ng/mL | [3] |

| Intra-day Precision (CV) | < 6.9% | [3] |

| Inter-day Precision (CV) | < 8% | [2] |

| Accuracy (Relative Error) | < 6.8% | [3] |

Experimental Protocol

This protocol is a generalized procedure based on established methods for the liquid-liquid extraction of cocaine and its metabolites from urine.[2][3]

1. Materials and Reagents

-

Urine sample

-

This compound certified reference material

-